Lipophilicity vs. 3-Aminopyrazole
4-Methyl-1-phenethyl-1H-pyrazol-3-amine exhibits a significantly higher lipophilicity compared to the unsubstituted 3-aminopyrazole core. The XLogP3-AA value for the target compound is 2.1, while the LogP for 3-aminopyrazole is 0.57 [1][2]. This difference of 1.53 log units translates to an approximately 34-fold higher partition coefficient (LogP difference of 1.53 corresponds to a ~34x increase in octanol-water partition coefficient).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 3-Aminopyrazole: LogP = 0.57 |
| Quantified Difference | ΔLogP = 1.53 |
| Conditions | Computed values: XLogP3-AA (PubChem) for target; LogP from Molbase for comparator. |
Why This Matters
Higher lipophilicity impacts membrane permeability and bioavailability, guiding the selection of this building block for targets requiring increased hydrophobicity.
- [1] PubChem. (2026). 4-Methyl-1-phenethyl-1H-pyrazol-3-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-1-phenethyl-1H-pyrazol-3-amine View Source
- [2] Molbase. (n.d.). 3-Aminopyrazole. Retrieved from http://qiye.molbase.cn/1820-80-0.html View Source
